molecular formula C13H10N4 B12798398 p-Tricyanovinyl-N,N-dimethylaniline CAS No. 6673-15-0

p-Tricyanovinyl-N,N-dimethylaniline

Cat. No.: B12798398
CAS No.: 6673-15-0
M. Wt: 222.24 g/mol
InChI Key: KPVQHJLNKIZNIH-UHFFFAOYSA-N
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Description

Overview of Donor-Acceptor (D-A) Chromophore Systems

Donor-acceptor (D-A) systems are a fundamental class of molecules characterized by an electron-donating moiety linked to an electron-accepting moiety, often through a π-conjugated bridge. mdpi.comaip.org This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, where an electron is promoted from the highest occupied molecular orbital (HOMO), predominantly localized on the donor, to the lowest unoccupied molecular orbital (LUMO), primarily situated on the acceptor. nih.gov This charge redistribution polarizes the molecule, creating a "push-pull" system that is highly sensitive to its environment. mdpi.com

Significance of Tricyanovinyl Electron Acceptors in Organic Functional Materials

The tricyanovinyl (TCV) group is an exceptionally strong electron-accepting moiety utilized in the design of functional organic materials. nih.govnih.gov Its potent electron-withdrawing nature stems from the cumulative inductive and resonance effects of the three cyano (-CN) groups attached to a vinyl backbone. The introduction of TCV groups into molecular frameworks can dramatically alter their electronic properties. nih.gov

One of the key impacts of incorporating TCV acceptors is the significant lowering of the molecule's LUMO level, which in turn reduces the HOMO-LUMO energy gap. nih.gov This reduction often leads to a bathochromic (red) shift in the molecule's absorption spectrum, resulting in colored compounds. nih.gov Furthermore, the strong electron-accepting character of the TCV group can enforce partial planarity within the molecule and influence its packing in the solid state, often promoting the formation of π-stacks. nih.govnih.gov These ordered arrangements are beneficial for charge transport in organic semiconductor applications. nih.gov The TCV group has been successfully incorporated into various molecular architectures, including those based on triphenylamine (B166846) and thiophene, to create materials with enhanced thermal stability, solubility, and desirable electronic and optical properties. nih.govrsc.org

Role of N,N-Dimethylaniline as a Strong Electron Donor Moiety in Organic Chromophores

N,N-dimethylaniline (DMA) is a widely employed and potent electron donor in the construction of organic chromophores. nih.gov The electron-donating strength of the DMA moiety is attributed to the lone pair of electrons on the nitrogen atom, which can be effectively delocalized into the attached π-system of the aromatic ring. nih.gov This ability to donate electron density makes it an excellent building block for creating molecules with significant intramolecular charge transfer characteristics. nih.govnih.gov

The incorporation of the N,N-dimethylaniline unit as the donor in D-A systems has been shown to give rise to materials with large electro-optic coefficients, a key parameter for applications in nonlinear optics. bohrium.comrsc.org The interaction between the DMA donor and a suitable acceptor can lead to the formation of charge-transfer complexes and exciplexes. jst.go.jpnih.gov The strength of the donor-acceptor coupling, influenced by the distance and connectivity between the DMA and acceptor groups, has a significant effect on the photophysical properties and intramolecular charge transfer dynamics of the resulting chromophore. nih.gov

Contextualization of p-Tricyanovinyl-N,N-dimethylaniline within Contemporary Donor-Acceptor Architectures

This compound (TCVDMA) stands as a classic and powerful example of a D-A molecule, where the strong electron-donating N,N-dimethylaniline moiety is directly conjugated to the potent tricyanovinyl electron acceptor. This direct linkage facilitates a highly efficient intramolecular charge transfer from the aniline (B41778) nitrogen to the tricyanovinyl group. The reaction to form TCVDMA from tetracyanoethylene (B109619) and N,N-dimethylaniline has been a subject of study for decades, with research focusing on the reaction mechanism and the intermediates involved. researchgate.netrsc.org

A notable characteristic of TCVDMA is its pronounced solvatochromism, where the color of its solutions changes with the polarity of the solvent. tandfonline.com This phenomenon is a direct consequence of the significant change in dipole moment between the ground and excited states, a hallmark of strong ICT. The visible spectrum of TCVDMA is sensitive to both solvent and concentration, with aggregation also influencing its spectral features. tandfonline.com

Interestingly, TCVDMA exhibits π-amphoteric character, meaning it can act as an electron donor in the presence of stronger acceptors and as an electron acceptor when complexed with stronger donors. tandfonline.comacs.org This dual behavior has been demonstrated through the formation of solid-state π-complexes with various molecules, including benzene, toluene, and N,N-dimethylaniline itself. tandfonline.com

The absorption properties of TCVDMA in various solvents are presented in the interactive data table below.

Table 1: Solvatochromic Data for this compound

Solvent Absorption Maximum (λmax) in nm
Chloroform (B151607) 490, 550

Note: The spectrum in chloroform exhibits two maxima. In DMF, the absorption shows tailing past 700 nm, and at increasing concentrations, a new absorption band appears between 480 nm and 700 nm tandfonline.com.

The study of TCVDMA and its derivatives continues to be relevant, providing fundamental insights into the structure-property relationships that govern the behavior of D-A chromophores and informing the design of new materials for advanced optical and electronic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6673-15-0

Molecular Formula

C13H10N4

Molecular Weight

222.24 g/mol

IUPAC Name

2-[4-(dimethylamino)phenyl]ethene-1,1,2-tricarbonitrile

InChI

InChI=1S/C13H10N4/c1-17(2)12-5-3-10(4-6-12)13(9-16)11(7-14)8-15/h3-6H,1-2H3

InChI Key

KPVQHJLNKIZNIH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C(C#N)C#N)C#N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Synthesis of p-Tricyanovinyl-N,N-dimethylaniline

The most prevalent method for the synthesis of this compound involves the reaction of N,N-dimethylaniline with tetracyanoethylene (B109619) (TCNE). This reaction is a cornerstone of its production and has been the subject of mechanistic studies to understand its progression and optimize its outcome.

The reaction between N,N-dimethylaniline (DMA) and tetracyanoethylene (TCNE) is a tricyanovinylation reaction that yields the highly colored this compound. The mechanism of this reaction, while leading to a product of significant practical importance, has been a subject of detailed investigation to fully elucidate the intermediates involved. nih.gov The process is understood to proceed through a series of steps, beginning with the formation of a π-complex between the electron-rich DMA and the electron-deficient TCNE. nih.govresearchgate.net

Spectroscopic evidence has supported the existence of a stable intermediate in this electrophilic aromatic substitution reaction. rsc.org Further studies, including kinetic investigations, have been conducted on the intermediate isolated from solutions of N,N-dimethylaniline and tetracyanoethylene. rsc.org Density functional theory (DFT) calculations have been employed to clarify the transformation of the initially formed σ-complex into the final tetracyanoethylated dimethylaniline product. nih.gov The reaction is typically conducted in a solvent such as dichloromethane (B109758) at room temperature. nih.gov

It is important to note that this reaction is a substitution on the aromatic ring, where a hydrogen atom at the para position of N,N-dimethylaniline is replaced by the tricyanovinyl group.

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. While specific optimization data for the parent compound is dispersed in the literature, studies on analogous systems, such as the synthesis of tricyanovinyl-substituted triphenylamines, provide insights into effective methodologies. For instance, in the synthesis of tricyanovinyltriphenylamine, the reaction is carried out in dry dichloromethane, and after the addition of tetracyanoethylene, the mixture is stirred at room temperature. The workup can be achieved through the addition of hydrochloric acid or by extraction with methylene (B1212753) chloride, leading to yields around 57%. nih.govacs.org

Recent advancements have demonstrated that tricyanovinylation of aromatic amines can be efficiently carried out under ultrasound irradiation. researchgate.net This method has been shown to be reliable for synthesizing a variety of tricyanovinyl compounds with high yields and purity in shorter reaction times. researchgate.net This suggests a promising avenue for the optimization of the synthesis of this compound.

ParameterConditionExpected Outcome
Solvent DichloromethaneFacilitates reaction and product isolation
Temperature Room TemperatureSufficient for reaction progression
Workup Acid addition or ExtractionIsolation of the final product
Alternative Method Ultrasound IrradiationIncreased yield and reduced reaction time

Derivatization and Structural Analogues

The intrinsic properties of this compound can be tailored for specific applications through chemical derivatization and the synthesis of structural analogues. These modifications often focus on altering the electronic and optical properties of the molecule.

The reaction of TCNE is not limited to C-tricyanovinylation of N,N-dimethylaniline. With other aromatic amines, such as aniline (B41778), N-tricyanovinylation can occur. The kinetics of the reaction between aniline and tetracyanoethylene in methylene chloride suggest a mechanism that proceeds through a 1:1 π-complex and involves additional aniline molecules. rsc.org This highlights the versatility of TCNE in reacting with arylamines to form either C- or N-substituted products depending on the specific amine and reaction conditions.

Furthermore, the tricyanovinyl group can be incorporated into more complex arylamine structures, such as triphenylamine (B166846) derivatives. nih.govnih.gov The synthesis of these compounds often involves the reaction of a formylated triphenylamine precursor with malononitrile (B47326) in the presence of a base like triethylamine (B128534) to form a dicyanovinyl derivative, which can be a precursor to tricyanovinyl compounds. nih.gov These structural modifications are of interest for developing materials with enhanced charge transport properties. nih.govnih.gov

The this compound moiety can be incorporated into polymeric structures to create functional materials. One approach involves the synthesis of a conjugated polymer from a p-(tricyanovinyl)N,N-dimethylaniline monomer. researchgate.net For instance, a methylglucopyranoside reagent has been used to prepare poly(tricyanovinyl dimethylaniline). researchgate.net

Another strategy is the post-functionalization of a pre-existing polymer. For example, a polysilane can be functionalized by reacting it with TCNE in N-methyl-2-pyrrolidone (NMP) at elevated temperatures. acs.org This post-tricyanovinylation method successfully introduces tricyanovinyl groups onto the polymer side chains without degrading the polysilane backbone. acs.org The resulting polymer exhibits an extended photoresponse into the visible region due to the presence of the tricyanovinyl aniline chromophore. acs.org

The electronic and optical properties of this compound-based chromophores can be finely tuned by modifying their molecular structure. This includes the introduction of different π-spacers and auxiliary electron-accepting groups. The goal is to control the intramolecular charge transfer (ICT) characteristics, which are crucial for applications in nonlinear optics and photovoltaics.

The introduction of strong electron-accepting groups like the tricyanovinyl moiety into donor-π-acceptor (D-π-A) systems significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, thereby tuning the band gap. nih.govnih.gov For example, in tricyanovinyl-substituted triphenylamines, the band gap is substantially reduced compared to the parent triphenylamine. nih.govnih.gov

The design of more complex D-π-A'-π-A chromophores can involve a quinoxaline (B1680401) core as an auxiliary acceptor (A'). mdpi.com In these systems, a donor moiety, such as aniline or its derivatives, is connected through a π-spacer to the quinoxaline unit, which is then linked to a terminal acceptor like a tricyanofuranyl group. mdpi.com While not directly this compound, these designs illustrate the principle of using auxiliary acceptors to modulate the electronic properties of advanced chromophores.

The following table summarizes the impact of structural modifications on the properties of related chromophores:

CompoundModificationAbsorption λmax (nm)Band Gap (eV)
TricyanovinyltriphenylamineTCV acceptor on triphenylamine donor4833.13
DicyanovinyltriphenylamineDCV acceptor on triphenylamine donor5152.61
DimethyltricyanovinyltriphenylamineTCV acceptor on di-p-tolylaminophenyl donor5452.55

Data sourced from studies on tricyanovinyl-substituted triphenylamines. nih.govacs.org

Electronic Structure and Intramolecular Charge Transfer Ict Phenomena

Theoretical Models of Donor-Acceptor Interactions

The electronic behavior of donor-acceptor molecules like p-Tricyanovinyl-N,N-dimethylaniline is often rationalized using theoretical models that consider the interaction between the donor and acceptor moieties. The molecule's electronic states can be described as a mixture of a neutral ground state and a charge-separated excited state. Upon absorption of light, the molecule transitions from a state of low polarity to one with a significant dipole moment, arising from the transfer of an electron from the donor (N,N-dimethylaniline) to the acceptor (tricyanovinyl group).

Computational methods, particularly Density Functional Theory (DFT), have proven invaluable in modeling these interactions. DFT calculations allow for the prediction of molecular geometries, electronic structures, and spectroscopic properties, providing deep insights into the nature of the ICT process. For instance, in related tricyanovinyl-substituted triphenylamine (B166846) systems, DFT calculations have successfully predicted the evolution of molecular orbitals and energy gaps, corroborating experimental findings. acs.org These theoretical frameworks are essential for understanding the fundamental principles that govern the efficiency of charge transfer and for the rational design of new functional materials.

Analysis of Intramolecular Charge Transfer (ICT) States in this compound

The presence of a strong intramolecular charge transfer is a hallmark of this compound and its derivatives. This is experimentally evident from their intense color and significant solvatochromism—a noticeable shift in the absorption and emission spectra with varying solvent polarity. acs.org In polar solvents, the charge-separated excited state is stabilized, leading to a red-shift in the absorption maximum.

Spectroscopic studies on analogous donor-acceptor compounds reveal the formation of twisted intramolecular charge transfer (TICT) states in polar solvents. dkit.ie In these states, the plane of the acceptor group twists with respect to the donor moiety, leading to a more complete charge separation and a large excited-state dipole moment. This phenomenon is responsible for the characteristic broad and structureless fluorescence spectra observed for many D-π-A molecules in polar environments. The significant Stokes shift (the difference between the absorption and emission maxima) is another key indicator of a substantial geometric relaxation in the excited state, which is characteristic of ICT.

Frontier Molecular Orbital (FMO) Analysis

The concept of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to understanding the electronic transitions and reactivity of molecules.

In this compound, the spatial distribution of the HOMO and LUMO provides a clear picture of the intramolecular charge transfer process. Computational studies on this and structurally similar molecules consistently show that the HOMO is predominantly localized on the electron-donating N,N-dimethylaniline moiety. acs.org Conversely, the LUMO is primarily centered on the electron-accepting tricyanovinyl group. acs.org

This distinct separation of the frontier orbitals is the electronic basis for the pronounced charge-transfer character of the lowest energy electronic transition. Upon photoexcitation, an electron is promoted from the HOMO (on the donor) to the LUMO (on the acceptor), resulting in a net movement of electron density across the molecule.

The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that determines the electronic absorption and emission properties of the molecule. A smaller energy gap generally corresponds to absorption at longer wavelengths (i.e., a red-shift).

For donor-acceptor systems, the magnitude of the HOMO-LUMO gap is highly dependent on the strength of the donor and acceptor groups and the efficiency of the π-conjugation connecting them. The introduction of the potent tricyanovinyl acceptor group significantly lowers the LUMO energy level, while the strong N,N-dimethylaniline donor raises the HOMO energy level. Both effects contribute to a reduction in the HOMO-LUMO gap compared to the individual constituent molecules.

In a study of closely related tricyanovinyl-substituted triphenylamines, DFT calculations (B3LYP/6-31G(d,p)) have shown that the introduction of the tricyanovinyl group dramatically reduces the calculated band gap. acs.orgnih.gov For instance, the calculated band gap for tricyanovinyltriphenylamine is 3.13 eV, a significant decrease from the 4.65 eV calculated for the parent triphenylamine. acs.orgnih.gov

Table 1: Calculated HOMO-LUMO Gaps for Tricyanovinyl-Substituted Triphenylamine Derivatives

Compound Calculated Band Gap (eV)
Triphenylamine 4.65
Tricyanovinyltriphenylamine 3.13
Dicyanovinyltriphenylamine 2.61
Dimethyltricyanovinyltriphenylamine 2.55

Data sourced from DFT-B3LYP/6-31G(d,p) calculations. acs.orgnih.gov

Structural Manifestations of ICT: Bond Length Alternation and Planarity

The strong intramolecular charge transfer in this compound has tangible consequences for its molecular geometry. In the ground state, there is a degree of charge transfer that influences the bond lengths along the conjugated path connecting the donor and acceptor. This phenomenon, known as bond length alternation, provides structural evidence for the electronic communication between the two ends of the molecule.

X-ray crystallographic studies of donor-acceptor molecules often reveal a shortening of formal single bonds and a lengthening of formal double bonds within the π-conjugated bridge, indicating a more delocalized, quinoidal character. For example, in tricyanovinyl-substituted triphenylamines, the C-N bond connecting the aniline (B41778) nitrogen to the phenyl ring bearing the acceptor group is significantly shorter than the other C-N bonds, which is a clear indication of intramolecular charge transfer. acs.org

Electrochemical Properties and Redox Potentials in Relation to Charge Transfer

The donor and acceptor characteristics of this compound are also reflected in its electrochemical behavior. Cyclic voltammetry is a powerful technique used to probe the redox potentials of molecules, providing quantitative measures of their ability to be oxidized (lose electrons) and reduced (gain electrons).

The N,N-dimethylaniline moiety is readily oxidized, and this oxidation potential is a measure of the energy of the HOMO. Conversely, the tricyanovinyl group is easily reduced, and its reduction potential correlates with the energy of the LUMO. The difference between the first oxidation and first reduction potentials provides an electrochemical estimate of the HOMO-LUMO gap.

Spectroscopic Characterization and Excited State Dynamics

Fluorescence Spectroscopy

The fluorescence properties of p-Tricyanovinyl-N,N-dimethylaniline and related N,N-dimethylaniline derivatives are strongly influenced by the efficiency of the intramolecular charge transfer process and subsequent structural relaxations in the excited state.

Donor-π-acceptor compounds featuring a dimethylaniline donor unit can exhibit high fluorescence quantum yields, sometimes up to 70%, in non-polar solutions. rsc.org However, as the polarity of the solvent increases, there is often a dramatic drop in fluorescence quantum yields, which can decrease by as much as three orders of magnitude. rsc.org This quenching of fluorescence in polar environments is typically associated with the formation of a non-radiative or weakly radiative Twisted Intramolecular Charge Transfer (TICT) state. rsc.orgresearchgate.net The emission spectra of such compounds also show positive solvatochromism, where the emission peak shifts to longer wavelengths in more polar solvents because the highly polar excited state is stabilized. researchgate.net

The Twisted Intramolecular Charge Transfer (TICT) model is widely accepted to explain the excited-state dynamics of many N,N-dimethylaniline derivatives, including the archetypal molecule 4-N,N-dimethylaminobenzonitrile (DMABN). nih.govresearchgate.net Upon photoexcitation, an initial "local excited" (LE) state is formed, which is largely planar. nih.gov In polar solvents, this LE state can undergo a conformational change involving the rotation of the dimethylamino group to a position perpendicular to the aromatic ring. nih.govmdpi.com This process leads to the formation of a highly polar, charge-separated TICT state. nih.govsemanticscholar.org

This charge transfer is accompanied by an intramolecular twist around the C-N single bond, resulting in a relaxed, perpendicular structure. semanticscholar.org The formation of the TICT state provides an additional non-radiative decay channel for the excited state, which often leads to a significant decrease in fluorescence quantum yields in polar solvents. rsc.orgnih.gov In some cases, dual fluorescence can be observed, with a higher-energy band from the LE state and a red-shifted, lower-energy band from the TICT state. nih.gov The efficiency of the TICT process is sensitive to factors that hinder the rotation of the dimethylamino group, such as increased solvent viscosity or steric hindrance within the molecule. nih.govcsic.es

Nonlinear Optical Nlo Properties and Structure Property Relationships

Second-Order Nonlinear Optical Response (First Hyperpolarizability, β)

The primary measure of a molecule's second-order NLO activity is its first hyperpolarizability, denoted by the tensor β. This property describes the nonlinear response of the molecular dipole moment to an applied electric field and is crucial for applications such as second-harmonic generation (SHG) and electro-optic modulation.

The first hyperpolarizability (β) of p-Tricyanovinyl-N,N-dimethylaniline and related chromophores has been quantified using both experimental techniques and theoretical calculations. Experimental values are often determined in solution using methods like Electric Field-Induced Second Harmonic Generation (EFISH) and Hyper-Rayleigh Scattering (HRS). Theoretical values are typically computed using quantum chemical methods such as Density Functional Theory (DFT).

It is important to note that the magnitude of β can be influenced by the measurement conditions, including the solvent and the fundamental wavelength used. For instance, the β value for a given chromophore can vary when measured in different solvents due to solvent polarity effects.

Below is a table summarizing representative first hyperpolarizability values for this compound and analogous push-pull systems.

CompoundDonor GroupAcceptor Groupπ-Bridgeβ (10⁻³⁰ esu)Measurement/Calculation Method
This compoundN,N-dimethylanilineTricyanovinylPhenylValue not explicitly found in search results-
FLA-AN,N-dimethylanilineFlavin-9550HRS in dioxane (1064 nm) rsc.org
FLA-BN,N-diphenylanilineFlavin-8660HRS in dioxane (1064 nm) rsc.org
FLA-CFerrocenylFlavin-355HRS in dioxane (1064 nm) rsc.org
Chromophore 5bN,N-diphenylhydrazoneDicyanovinylBithiophene2330HRS in dioxane (1064 nm) acs.org
Chromophore 6bN,N-diphenylhydrazoneTricyanovinylBithiophene2750HRS in dioxane (1064 nm) acs.org

This table is populated with data for analogous compounds to illustrate the range of β values and the impact of different molecular components, as specific quantitative data for this compound was not available in the provided search results.

A fundamental aspect of NLO materials research is understanding the relationship between a molecule's structure and its NLO performance. huji.ac.il For push-pull chromophores like this compound, several structural factors are key determinants of the first hyperpolarizability (β).

The core principle lies in the efficiency of intramolecular charge transfer (ICT) from the donor to the acceptor through the π-bridge. A more effective ICT leads to a larger change in dipole moment upon excitation, resulting in a higher β value. The planarity of the molecule is also crucial, as a more planar structure enhances π-electron delocalization and facilitates ICT. nanobioletters.com For example, X-ray structural studies have been conducted on this compound to understand its solid-state packing and conformation. acs.org

Furthermore, the electronic and geometric structures, as analyzed by methods like Natural Bond Orbital (NBO) analysis, can reveal the extent of charge delocalization and hyperconjugative interactions that contribute to the NLO activity. nih.gov Theoretical investigations have shown that even small conformational changes can significantly affect β values. huji.ac.il

Rational Design Principles for Enhanced NLO Activity in Tricyanovinyl Chromophores

The systematic design of novel chromophores with enhanced NLO properties is a primary goal in the field. researchgate.net For tricyanovinyl-based systems, several design principles have emerged from extensive research. nanobioletters.comacs.org

One key strategy is the optimization of the donor, acceptor, and π-bridge components. researchgate.net This involves selecting stronger donors and acceptors to maximize the push-pull effect. Additionally, modifying the π-conjugated bridge by extending its length or altering its chemical nature can significantly impact the NLO response. growingscience.com The introduction of auxiliary acceptor groups within the π-system has also been explored as a method to fine-tune the electronic properties and enhance NLO activity. nanobioletters.comconsensus.app

Computational modeling, particularly DFT and time-dependent DFT (TD-DFT), plays a crucial role in the rational design process. nanobioletters.comgrowingscience.com These methods allow for the prediction of NLO properties before synthesis, enabling a more targeted and efficient discovery of new high-performance chromophores. The aim is to create molecules with large hyperpolarizabilities while also considering other practical aspects like thermal stability and processability for device fabrication. cleanenergywiki.org

Influence of Electron Donor and Acceptor Strength on NLO Response

The strength of the electron donor and acceptor groups is a critical factor governing the NLO response of push-pull chromophores. rsc.orgnanobioletters.comacs.org A stronger donor group more readily pushes electron density into the π-system, while a stronger acceptor group more effectively pulls that electron density. This enhanced push-pull mechanism leads to a greater degree of intramolecular charge transfer and, consequently, a larger first hyperpolarizability (β). ipme.ru

In the case of this compound, the N,N-dimethylaniline moiety is a potent electron donor, and the tricyanovinyl group is a very strong electron acceptor. The direct attachment of these groups to the phenyl ring creates a highly effective push-pull system. Studies on analogous systems have demonstrated that replacing the N,N-dimethylaniline donor with a weaker donor, such as an aminophenyl or phenyl group, leads to a dramatic decrease in the NLO response. ipme.ru Similarly, the use of stronger acceptor groups generally results in an increased β value. researchgate.net This highlights the direct correlation between the donor/acceptor strength and the magnitude of the second-order NLO effect. rsc.org

Effect of π-Conjugation Length and Bridge Architecture on NLO Properties

The π-conjugated bridge that connects the electron donor and acceptor plays a pivotal role in mediating the intramolecular charge transfer and thus significantly influences the NLO properties. acs.org

Increasing the length of the π-conjugation generally leads to an enhancement of the first hyperpolarizability (β). growingscience.com A longer bridge allows for greater separation of charge in the excited state, which translates to a larger change in dipole moment and a stronger NLO response. However, this trend is not limitless and can be affected by factors such as a decrease in the energy of the first excited state.

Experimental Methodologies for NLO Characterization

Several experimental techniques are employed to characterize the second-order NLO properties of molecules like this compound. The most common methods for determining the first hyperpolarizability (β) in solution are Hyper-Rayleigh Scattering (HRS) and Electric Field-Induced Second Harmonic Generation (EFISH).

Hyper-Rayleigh Scattering (HRS) is an incoherent second-harmonic light scattering technique. rsc.orgnih.gov In an HRS experiment, a high-intensity laser beam is focused on a solution of the chromophore. The scattered light is detected at twice the frequency of the incident light. The intensity of the HRS signal is proportional to the square of the first hyperpolarizability of the molecules in the solution. nih.gov HRS has the advantage of being applicable to both dipolar and octupolar molecules. nih.gov

Electric Field-Induced Second Harmonic Generation (EFISH) is another widely used technique. arxiv.orgrsc.org In EFISH, a strong static DC electric field is applied to the solution of the chromophore, which partially aligns the molecular dipoles. arxiv.orgarxiv.org An incident laser beam then interacts with the aligned molecules to generate the second harmonic signal. The magnitude of the generated second harmonic light is related to the product of the molecular dipole moment (μ) and the first hyperpolarizability (β). optica.org This technique provides valuable information about the vectorial part of the β tensor along the dipole moment axis.

Solid State Structures and Intermolecular Interactions

X-ray Crystallographic Studies and Molecular Conformation in the Solid State

X-ray crystallography is a powerful technique for elucidating the three-dimensional atomic and molecular structure of a crystal. nih.govwikipedia.org Studies on p-Tricyanovinyl-N,N-dimethylaniline and related compounds have provided detailed insights into their solid-state conformation.

In the solid state, the introduction of strong electron-accepting groups like the tricyanovinyl (TCV) moiety has a significant impact on the molecular geometry. nih.gov It tends to force a partial planarity in the part of the molecule carrying these groups. nih.gov For instance, in a related compound, p-(tricyanovinyl)triphenylamine, the tricyanovinyl group is rotated only 3° out of the plane of the phenyl ring it is attached to. acs.org This enforced planarity is a key feature influencing the intermolecular interactions and, consequently, the material's properties.

Bond length analysis from crystallographic data reveals evidence of intramolecular charge transfer. acs.org For example, the carbon-carbon bonds within the aromatic rings of similar triphenylamine (B166846) derivatives show lengths between 1.365 and 1.411 Å, which is shorter than a typical C-C single bond and indicates conjugation. nih.govacs.org Furthermore, the nitrogen-carbon bond on the phenyl group bearing the electron-accepting group is often the shortest, supporting the notion of charge transfer from the donor to the acceptor part of the molecule. acs.org

Analysis of π-Stacking Interactions and Dimer Formation

π-stacking is a crucial non-covalent interaction that governs the packing of aromatic molecules in the solid state. libretexts.orgmdpi.com In this compound and its analogs, the planar segments induced by the electron-accepting groups facilitate the formation of π-stacked dimers. nih.govacs.org

These dimers typically involve the stacking of the phenyl rings carrying the acceptor groups from two adjacent molecules. nih.govacs.org The observed distances for these π-π stacking interactions are short, ranging from 3.283 Å to 3.671 Å in related triphenylamine derivatives. nih.gov This close packing is believed to be beneficial for charge transport in organic semiconductors, potentially leading to enhanced device performance. nih.gov The strength of these π-stacking interactions can be substantial, in some cases approaching that of weak covalent bonds, and can lead to significant changes in the material's properties. wpmucdn.com

The formation of these π-stacked dimers is a recurring motif in the crystal structures of these types of donor-acceptor molecules and is a direct consequence of the molecular design. nih.gov

C-H···N Hydrogen Bonding and Other Non-Covalent Interactions in Solid State

Beyond π-stacking, other non-covalent interactions play a significant role in stabilizing the crystal lattice of this compound and related compounds. umich.edursc.org Among these, C-H···N hydrogen bonds are particularly prominent.

Hydrogen bonding involves the attraction between a partially positive hydrogen atom and a lone pair of electrons on a nearby electronegative atom, such as nitrogen. savemyexams.com In the crystal structures of tricyanovinyl-substituted triphenylamines, the nitrogen atoms of the cyano groups are extensively involved in short contacts with hydrogen atoms from neighboring molecules. nih.gov These C-H···N interactions have been observed with distances as short as 2.462 Å. nih.gov

These hydrogen bonds often work in concert with π-stacking interactions to hold the dimers together and build the extended three-dimensional crystal lattice. acs.org The interplay of these various non-covalent forces, including dispersion forces and electrostatic interactions, is critical in determining the final solid-state packing arrangement. libretexts.orgrsc.org

Intermolecular Charge Transfer Excitons in Neat Molecular Crystals

In molecular crystals, an exciton (B1674681) is a bound state of an electron and an electron hole, which are attracted to each other by the electrostatic Coulomb force. When this electron-hole pair is located on adjacent molecules, it is termed an intermolecular charge-transfer exciton (CTE). arxiv.org The formation and properties of CTEs are highly dependent on the molecular packing and electronic coupling between neighboring molecules. rsc.org

In donor-acceptor systems like this compound, the close proximity and specific orientation of molecules in the crystal lattice, facilitated by π-stacking and other interactions, can promote the formation of CTEs. arxiv.orgrsc.org The energy of these CTEs is a key factor in the photophysical properties of the material, including its photoluminescence characteristics. rsc.org

The presence of ordered dipolar arrangements in the crystal can influence the nature and energy of these CTEs. rsc.org For instance, in some systems, the ordering of molecular dipoles at a phase transition can lead to a significant shift in the energy of the CTE band. rsc.org The study of CTEs is crucial for understanding the fundamental processes of charge separation and recombination in organic photovoltaic devices. aps.orgnih.gov

Influence of Molecular Packing on Electronic and Optical Properties

The way molecules pack in the solid state has a profound influence on the material's electronic and optical properties. rsc.org The specific arrangement of this compound molecules in a crystal directly impacts its performance in electronic devices.

The formation of well-ordered π-stacks is generally considered advantageous for charge transport. nih.gov The close intermolecular distances within these stacks can enhance the electronic coupling between molecules, facilitating the movement of charge carriers. acs.org This can lead to higher charge carrier mobilities, a key parameter for transistor performance. acs.org

The molecular packing also dictates the optical properties of the material. The degree of intermolecular interaction can affect the energy levels of the molecule, leading to shifts in the absorption and emission spectra compared to the isolated molecule in solution. researchgate.net For instance, strong π-stacking interactions can cause significant changes in the band-gap of a material, leading to phenomena like thermochromism, where the color of the material changes with temperature due to alterations in the crystal packing. wpmucdn.com Therefore, controlling the solid-state structure through molecular design and crystal engineering is a critical strategy for optimizing the performance of organic electronic and photonic materials. osti.gov

Advanced Functional Applications in Organic Materials Science

Organic Optoelectronic Devices and Components

Triphenylamine (B166846) and triarylamine-based materials are a significant class of compounds in organic materials chemistry, with wide-ranging uses in organic optoelectronics. acs.org The incorporation of a tricyanovinyl (TCV) group into these structures provides a powerful tool for molecular design. nih.gov In p-Tricyanovinyl-N,N-dimethylaniline, the strong ICT character results in a dramatic shift in its optical properties compared to its constituent parts. acs.org While triphenylamine is a white solid, this compound and related compounds are intensely colored, absorbing light strongly in the visible spectrum. nih.gov For instance, in acetone, this compound exhibits a maximum absorption (λmax) at 517 nm. orgsyn.org This strong absorption of visible light is fundamental for its use in optoelectronic devices which rely on the conversion of photons to electrical signals or vice-versa.

The donor-acceptor design also leads to significant fluorescence properties and solvatochromic behavior, where the absorption and emission wavelengths shift with the polarity of the solvent. nih.gov This tunability is a desirable feature in the design of organic light-emitting diodes (OLEDs) and sensors. The planar nature of the TCV group combined with the aniline (B41778) donor facilitates dense intermolecular packing in the solid state, which is advantageous for device performance. nih.govresearchgate.net

Table 1: Optical and Electronic Properties of a Tricyanovinyl-Substituted Triphenylamine Derivative Data based on a closely related triphenylamine derivative (Ph3N-TCV) for illustrative purposes.

Organic Semiconductors and Charge Transport Materials

In contrast to inorganic crystalline semiconductors where charges move through delocalized bands, charge transport in many organic semiconductors occurs via a "hopping" mechanism. tue.nl Charges, localized on individual molecules, jump or tunnel between adjacent molecules. ep2-bayreuth.de The efficiency of this process is highly dependent on the molecular packing and the electronic coupling between molecules. rsc.org

The molecular structure of this compound is highly conducive to semiconductor behavior. The presence of both electron-rich and electron-poor segments within the same molecule, coupled with the formation of ordered π-stacks in the solid state, creates pathways for charge carriers to move through the material. nih.gov Structural studies on similar tricyanovinyl-substituted triphenylamines reveal that the molecules arrange into π-stack dimers involving the phenyl rings that carry the acceptor groups, with intermolecular distances as close as 3.28 to 3.61 Å. acs.org These stacking motifs are considered beneficial for enhancing charge transport and improving the performance of organic semiconductor devices. nih.gov

Organic hole transport materials (HTMs) are essential p-type semiconductor components in organic and perovskite solar cells. researchgate.netmdpi.com Their primary function is to efficiently extract and transport photogenerated holes from the light-absorbing layer to the anode while blocking electrons, thereby preventing charge recombination and maximizing device efficiency. researchgate.netdiva-portal.org An ideal HTM possesses high hole mobility, appropriate energy level alignment with the adjacent layers, and good thermal stability. researchgate.net

Derivatives of tricyanovinylarylamine, such as 4-tricyanovinyl-N,N-diethylaniline, have been successfully utilized as the hole transport layer in hybrid organic-inorganic solar cells. researchgate.net In a device configuration with a p-type silicon (p-Si) absorber, a thin film of the tricyanovinylarylamine derivative acts as the HTM. researchgate.net The resulting heterojunction exhibits clear photovoltaic behavior. researchgate.net The donor character of the N,N-dialkylaniline core makes these materials suitable for transporting holes (positive charges). The energy levels (HOMO and LUMO) of these molecules can be tuned by modifying the donor and acceptor groups to optimize the alignment with the absorber layer for efficient hole extraction. nih.gov

Table 2: Photovoltaic Performance of a Hybrid Solar Cell Using an Analogous HTM (4-tricyanovinyl-N,N-diethylaniline/p-Si)

Photoconductivity is the phenomenon where a material's electrical conductivity increases upon exposure to light. In a photoconductor, incident photons with sufficient energy excite electrons from the valence band to the conduction band (or from the HOMO to the LUMO in molecular terms), creating mobile charge carriers (electrons and holes). researchgate.net This increase in carrier density directly enhances conductivity. researchgate.net

In tricyanovinylarylamines, the photoconductivity mechanism is intimately linked to their ICT character. Upon absorbing a photon, an electron is transferred from the electron-rich donor (N,N-dimethylaniline) to the electron-poor acceptor (tricyanovinyl group). This photo-induced charge-separated state is the genesis of the electron-hole pair. Under an applied external electric field, these separated charges can migrate through the material via the hopping mechanism described previously, giving rise to a photocurrent. mdpi.com The magnitude of this photocurrent is dependent on factors such as the efficiency of charge generation, the mobility of the charge carriers, and their recombination lifetime. researchgate.net The distinct donor and acceptor moieties within the molecular structure aid in stabilizing the initial charge separation, which is crucial for efficient photoconductivity.

Molecular Diodes and Ultrafast Switching Applications

A molecular diode is a single molecule or a small assembly of molecules that allows electrical current to flow preferentially in one direction, a property known as rectification. This behavior is foundational to electronic switches and logic gates. Donor-acceptor molecules like this compound are prime candidates for creating molecular diodes. When sandwiched between two electrodes, the asymmetric electronic structure of the D-A molecule can lead to an asymmetric current-voltage (I-V) characteristic. researchgate.net

The charge transport in such devices is often governed by tunneling phenomena. researchgate.net Polymers incorporating pendent tricyanovinyl groups have been fabricated into sandwich memory devices that exhibit tunable electronic behaviors, including non-volatile memory characteristics with low switching threshold voltages. researchgate.net The charge transfer processes within these D-A molecules are inherently very fast, occurring on picosecond or even femtosecond timescales. This intrinsic speed makes them attractive for ultrafast switching applications, where the ability to change between "on" and "off" states rapidly is critical for high-speed data processing and communications. samwinsemi.com The combination of rectifying behavior and rapid response times positions this compound and similar ICT compounds as building blocks for future molecular-scale electronic components.

Compound Reference Table

Concluding Remarks and Future Research Perspectives

Synthesis and Structure-Property Relationships of p-Tricyanovinyl-N,N-dimethylaniline

While the synthesis of this compound is established, future research should focus on refining synthetic methodologies and expanding the library of its derivatives to systematically tune its properties. researchgate.netmdpi.com

Future Synthetic Endeavors:

Greener Synthesis: Exploring more environmentally benign synthetic routes, such as using enzyme catalysts (e.g., lipase, protease) and deep eutectic solvents (DES), can improve efficiency and sustainability. mdpi.com

Structural Modifications: Systematic alteration of the molecular structure is a key strategy for tuning optoelectronic properties. bohrium.com Future work should target:

Donor Group Modification: Replacing the dimethylamino group with other electron-donating moieties of varying strengths (e.g., triphenylamine (B166846), carbazole) to modulate the donor capacity. acs.orgnih.gov

π-Bridge Engineering: Moving beyond the single phenyl ring to more extended or rigidified π-conjugated systems (e.g., thiophene, dithienylethylene) can enhance electronic communication and influence the ICT and NLO response. researchgate.netacs.org Introducing steric hindrance or non-covalent interactions within the bridge can enforce planarity, which often leads to enhanced hyperpolarizability. acs.orgnanobioletters.com

Acceptor Group Variation: While the tricyanovinyl group is a powerful acceptor, designing analogs with even stronger or auxiliary acceptor groups could further enhance the push-pull character. researchgate.netacs.org

A systematic study of these new derivatives will generate a deeper understanding of the intricate relationships between molecular geometry, electronic structure, and the resulting optical and electronic properties.

Opportunities in Advanced Spectroscopic Characterization

To fully unravel the complex photophysical processes in this compound, researchers must look beyond standard spectroscopic techniques.

Prospective Spectroscopic Studies:

Ultrafast Transient Absorption Spectroscopy (TAS): This technique is crucial for directly observing the dynamics of the ICT state. mdpi.com Future TAS studies could elucidate the influence of solvent polarity and viscosity on the formation and relaxation pathways of the excited state, including potential conformational changes like the formation of twisted intramolecular charge transfer (TICT) states. mdpi.com

Two-Dimensional Electronic Spectroscopy (2DES): 2DES offers unparalleled temporal resolution to map the flow of energy and coherence during the ICT process. It can provide detailed insights into the coupling between electronic and vibrational states and the role of the solvent environment in real-time. mdpi.com

Time-Resolved Vibrational Spectroscopy: Techniques like femtosecond stimulated Raman spectroscopy (FSRS) can track structural evolution during and after photoexcitation, providing a direct picture of the geometric reorganizations that accompany charge transfer.

Electric Field Induced Second Harmonic Generation (EFISH): This remains a benchmark technique for quantifying the molecular second-order NLO response (μβ). acs.orgoptica.org Systematic EFISH measurements on a series of newly synthesized derivatives in various solvents will be essential for validating theoretical predictions and establishing clear structure-NLO property relationships. optica.org

These advanced methods will provide a more complete picture of the excited-state dynamics, crucial for designing molecules with optimized performance. mdpi.com

Directions in Computational Modeling of ICT and NLO Phenomena

Computational chemistry is an indispensable tool for predicting molecular properties and guiding synthetic efforts. bohrium.comresearchgate.net Future modeling of this compound and its analogs should embrace more sophisticated theoretical frameworks.

Future Computational Directions:

Advanced DFT Functionals: While standard functionals like B3LYP are widely used, newer, range-separated functionals (e.g., CAM-B3LYP, ωB97X-D) are often more accurate for describing charge-transfer states and predicting NLO properties. researchgate.netgrowingscience.com Systematic benchmarking of functionals against experimental data for this class of compounds is a critical future task.

Modeling Environmental Effects: Moving beyond gas-phase calculations to explicitly model the solvent environment (using both implicit solvent models and explicit QM/MM simulations) is essential for accurately predicting solvatochromic shifts and understanding the role of solvent in stabilizing the ICT state. researchgate.net

Vibronic Coupling Models: To fully understand the absorption and emission lineshapes, theoretical models must account for the coupling between electronic states and molecular vibrations. rsc.org Such models can explain phenomena like the dispersion of Raman frequencies and the broadening of spectral bands. researchgate.net

Dynamics Simulations: Ab initio molecular dynamics (AIMD) can simulate the trajectory of the molecule in its excited state, providing a dynamic picture of the ICT process and any associated geometric relaxation.

These computational advances will not only provide deeper insight but also enhance the predictive power of theoretical chemistry, accelerating the design of new high-performance materials. bohrium.comrsc.org

Prospects for Tailored Functional Materials Design and Emerging Applications

The promising properties of this compound position it as a building block for a new generation of functional organic materials.

Emerging Applications and Material Design:

NLO Materials: Incorporating this chromophore into polymers or guest-host systems could lead to robust materials for electro-optic modulation and optical switching. bohrium.com Crystal engineering strategies aimed at achieving non-centrosymmetric packing are crucial for bulk second-order NLO applications. acs.org

Organic Solar Cells (OSCs): The strong absorption and charge-transfer characteristics are desirable for sensitizers in dye-sensitized solar cells (DSSCs) or as components in bulk heterojunction OSCs. nih.govmdpi.com Future work should focus on integrating this chromophore into more complex D-A-π-A or D-A'-π-A structures to optimize energy level alignment and improve device efficiency. researchgate.netresearchgate.net

Organic Light-Emitting Diodes (OLEDs): The ICT process is fundamental to the operation of materials exhibiting Thermally Activated Delayed Fluorescence (TADF), a key mechanism for highly efficient OLEDs. aip.org Future research could explore whether derivatives of this compound can be designed to have the small singlet-triplet energy splitting required for efficient TADF.

Sensors and Probes: The sensitivity of the ICT band to the local environment (polarity, viscosity) makes this chromophore a candidate for fluorescent molecular probes and sensors. acs.org

The strategic design of materials incorporating the this compound core, guided by advanced spectroscopic and computational insights, holds the key to unlocking novel applications in photonics, optoelectronics, and beyond.

Q & A

Q. What experimental techniques are critical for characterizing the structural and electronic properties of p-Tricyanovinyl-N,N-dimethylaniline?

To determine molecular geometry and electronic transitions, employ X-ray crystallography for solid-state structure elucidation (e.g., bond angles, packing behavior) and UV-Vis spectroscopy to analyze π-conjugation effects. Computational methods like density functional theory (DFT) with 6-31G(d) basis sets can predict vibrational frequencies and NMR chemical shifts, validated against experimental data . For regioselectivity in substitution reactions, gas chromatography-mass spectrometry (GC-MS) and HPLC are essential for identifying isomer ratios .

Q. How can reaction pathways involving this compound be optimized to minimize unwanted byproducts?

Control reaction conditions (temperature, solvent polarity, catalyst loading) to suppress side reactions. For example, thermolysis studies show that N,N-dimethylaniline derivatives form rearranged products (e.g., benzyl-substituted isomers) under high temperatures, which can be mitigated by using mild bases or ionic liquids . Kinetic monitoring via in-situ NMR or FTIR helps identify intermediate species and adjust reaction parameters dynamically.

Q. What toxicological considerations are critical when handling this compound in laboratory settings?

While N,N-dimethylaniline exhibits limited carcinogenicity in rodents (e.g., splenic sarcomas in rats), its derivatives may pose higher risks. Follow strict protocols for personal protective equipment (PPE) and ventilation . Assess metabolic pathways (e.g., N-demethylation and N-oxidation ) using liver microsome assays to predict bioactivation potential .

Q. How can the photophysical properties of this compound be exploited for material science applications?

Study fluorescence quenching via Stern-Volmer analysis to evaluate electron-transfer efficiency in donor-acceptor systems. For example, iridium polypyridyl complexes paired with N,N-dimethylaniline derivatives show enhanced photocatalytic activity in cross-coupling reactions, monitored by steady-state emission spectroscopy .

Advanced Research Questions

Q. What computational strategies best predict the regioselectivity of electrophilic substitution in this compound?

Use ab initio molecular dynamics (AIMD) to simulate transition states for substitution reactions. Meta-metallation studies reveal that sodium-zincate bases favor meta-substitution due to steric and electronic effects, validated by HPLC-NMR integration of isomer ratios . Pair time-dependent DFT (TDDFT) with solvent models (e.g., PCM) to simulate excited-state behavior and charge-transfer dynamics .

Q. How do solvent effects influence the catalytic performance of this compound in redox reactions?

Conduct solvatochromic analysis to correlate solvent polarity with reaction rates. Polar aprotic solvents (e.g., acetonitrile) stabilize zwitterionic intermediates in iridium-catalyzed reactions, while protic solvents may deactivate catalysts via hydrogen bonding. Use Eyring plots to quantify activation parameters (Δ‡H, Δ‡S) under varying dielectric conditions .

Q. What analytical approaches resolve contradictions in reported carcinogenicity data for N,N-dimethylaniline derivatives?

Perform dose-response studies in multiple animal models (e.g., mice vs. rats) and validate findings via toxicogenomics (e.g., RNA-seq to identify oncogenic pathways). The IARC classifies N,N-dimethylaniline as Group 3 (not classifiable for human carcinogenicity) due to inconsistent evidence between species, highlighting the need for mechanistic studies on DNA adduct formation .

Q. How can isotope labeling (e.g., ¹³N) enhance mechanistic studies of this compound in Huisgen cycloadditions?

Synthesize ¹³N-labeled azides via automated radiosynthesis and track reaction progress using radio-HPLC . This enables precise quantification of triazole formation kinetics and competing pathways (e.g., dimerization), with LC-MS/MS confirming isotopic incorporation .

Methodological Notes

  • Data Contradictions : Discrepancies in isomer ratios (e.g., ortho vs. meta products) often arise from solvent polarity or catalyst choice. Use multivariate analysis (e.g., PCA) to identify dominant variables .
  • Experimental Design : For toxicity assays, include positive controls (e.g., benzene derivatives) and validate metabolic stability using human hepatocyte models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.